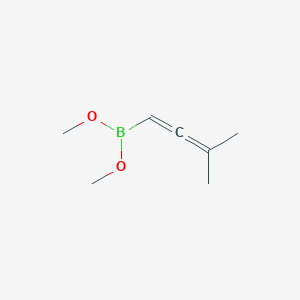

Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate

Description

Properties

CAS No. |

61357-30-0 |

|---|---|

Molecular Formula |

C7H13BO2 |

Molecular Weight |

139.99 g/mol |

InChI |

InChI=1S/C7H13BO2/c1-7(2)5-6-8(9-3)10-4/h6H,1-4H3 |

InChI Key |

CDZPQERMTPAPLD-UHFFFAOYSA-N |

Canonical SMILES |

B(C=C=C(C)C)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Setup and Conditions

A Schlenk tube is charged with mesitylcopper(I) (5–10 mol%), trimethyl phosphite (20 mol%), and activated 3 Å molecular sieves in anhydrous methanol. A solution of the propargylic carbonate (e.g., methyl (3-methylbuta-1,2-dien-1-yl) carbonate) and a dimethyl diboron reagent (e.g., bis(methyl glycolato)diboron) in methanol is added dropwise at –10 °C under argon. The mixture is stirred for 24 hours at this temperature to ensure complete conversion.

Key advantages of this method include:

Work-Up and Isolation

After quenching the reaction with 0.5 M HCl , the crude product is extracted with degassed toluene and washed with a phosphate buffer-NaCl solution (pH 7). The organic layer is dried over molecular sieves and concentrated under reduced pressure. The dimethyl boronate is purified via diethanolamine complexation :

- The crude boronate is treated with diethanolamine in toluene, forming a white precipitate.

- The precipitate is filtered, washed with ether, and redissolved in toluene.

- Acidic hydrolysis with HCl regenerates the boronate, which is isolated in 70–85% yield .

Transesterification of Pinacolato Allenyl Boronates

For laboratories lacking access to dimethyl diboron reagents, transesterification of pinacolato allenyl boronates (e.g., Bpin derivatives) offers an alternative pathway.

Reaction Mechanism

The Bpin ester is reacted with excess methanol in the presence of trimethyl orthoformate (dehydrating agent) and a catalytic amount of p-toluenesulfonic acid . The reaction proceeds via nucleophilic displacement of the pinacol ligand by methanol, driven by azeotropic removal of water.

Optimization Challenges

Early attempts using diethanolamine as a base resulted in negligible transesterification, as the strong Cu–N bond stabilized the Bpin intermediate. Switching to milder conditions (e.g., DMAP in refluxing toluene) improved yields to 65–75% , though prolonged reaction times (>48 hours) were necessary.

Spectroscopic Characterization

This compound is characterized by multinuclear NMR spectroscopy:

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (Hz) |

|---|---|---|

| ^1H | 4.27 (s, 2H), 2.75 (t, J=7.6), 1.39 (s, 6H) | JH-B = 3–5 |

| ^13C | 209.4 (allene), 93.6 (B–C) | — |

| ^11B | 29 | — |

The allene proton signal at δ 4.27 appears as a singlet due to symmetry, while the methyl groups on boron resonate as a sharp singlet at δ 1.39.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Equipment Needs |

|---|---|---|---|

| Copper-catalyzed borylation | 70–85 | >95 | Schlenk line, low-temp bath |

| Transesterification | 65–75 | 85–90 | Reflux condenser, Dean-Stark |

The copper-catalyzed route is preferred for scalability (>10 mmol), while transesterification suits small-scale syntheses where diboron reagents are unavailable.

Chemical Reactions Analysis

Types of Reactions: Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate undergoes a variety of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The compound can be reduced to yield boron-free products, often using hydrogenation catalysts.

Substitution: The allene moiety allows for nucleophilic substitution reactions, where the boronate group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used.

Substitution: Nucleophiles like amines or alcohols can be employed under mild conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce hydrocarbons or alcohols .

Scientific Research Applications

Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate has a wide range of applications in scientific research:

Biology: The compound’s boronate group can interact with biological molecules, making it useful in the development of enzyme inhibitors and probes for

Biological Activity

Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate is a boronic ester that has garnered attention due to its potential biological activities. Boron compounds are known for their diverse applications in medicinal chemistry, particularly in the development of anticancer agents, antimicrobial agents, and as tools in chemical biology for the detection of reactive oxygen species (ROS).

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 3-methylbuta-1,2-diene with boron reagents. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.

Anticancer Activity

Research has shown that boronic compounds, including this compound, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various boronic compounds on human prostate cancer cells (PC-3) and healthy mouse fibroblast cells (L929). The results indicated that certain concentrations of these compounds reduced cell viability in cancer cells while maintaining higher viability in healthy cells. For instance, a concentration of 5 µM decreased cancer cell viability to 33% compared to 71% viability in healthy cells .

Antimicrobial Properties

The antimicrobial efficacy of boronic compounds has been explored against various pathogens. One study reported that boronic compounds demonstrated activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. The inhibition zones measured ranged from 7 to 13 mm depending on the specific compound tested . This suggests that this compound may also possess similar antimicrobial properties.

Antioxidant Activity

Boron-containing compounds have shown potential as antioxidants. In various assays such as DPPH and ABTS radical scavenging tests, certain boronic structures exhibited significant antioxidant activity comparable to standard antioxidants like α-Tocopherol . This property is crucial for mitigating oxidative stress in biological systems.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anticancer Mechanism : The cytotoxic effects may be attributed to the induction of apoptosis in cancer cells through the disruption of cellular signaling pathways.

- Antimicrobial Mechanism : The antimicrobial action is likely due to the ability of boron compounds to interfere with bacterial cell wall synthesis or disrupt metabolic pathways.

- Antioxidant Mechanism : The antioxidant properties may arise from the ability of boron to stabilize free radicals or enhance the activity of endogenous antioxidant enzymes.

Case Studies

Several case studies have highlighted the effectiveness of boronic compounds in clinical settings:

- Prostate Cancer Treatment : A clinical trial investigated the use of boron neutron capture therapy (BNCT) utilizing boronic compounds. While results were promising, challenges such as cost and accessibility remain barriers to widespread application .

- Infection Control : Studies have demonstrated that incorporating boronic esters into antimicrobial formulations significantly enhances their effectiveness against resistant strains of bacteria like MRSA .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Boronate Compounds

Cyclic vs. Acyclic Boronates

A key structural distinction lies in the acyclic nature of dimethyl (3-methylbuta-1,2-dien-1-yl)boronate compared to cyclic boronates like 4,4,6-trimethyl-2-(3-methylbuta-1,2-dien-1-yl)-1,3,2-dioxaborinane (CAS: 61357-31-1) . The cyclic dioxaborinane framework confers greater thermodynamic stability due to reduced steric strain and enhanced resonance stabilization. However, the acyclic dimethyl variant exhibits higher reactivity in hydroboration and Suzuki-Miyaura coupling due to easier access to the boron center .

Table 1: Structural and Stability Comparison

Substituent Effects on Reactivity

The 3-methylbuta-1,2-dienyl substituent distinguishes this compound from phenyl- or alkyl-substituted boronates:

- Electronic Effects: The conjugated dienyl group enhances electrophilicity at the boron atom, facilitating nucleophilic attacks in reactions with diazocarbonyl compounds (e.g., forming enol ether intermediates) . This contrasts with fluorinated aryl boronates (e.g., from Lee et al. ), where electron-withdrawing groups stabilize the boron center, reducing reactivity but improving electrochemical performance in lithium battery electrolytes.

- Steric Effects : The methyl group on the dienyl chain introduces moderate steric hindrance, which can slow down reactions with bulky substrates compared to simpler alkyl boronates like diethylisopropylamine-derived variants .

Binding Affinity and pH Sensitivity

Boronate esters interact reversibly with cis-diols (e.g., sugars, glycoproteins) via pH-dependent equilibrium . This compound exhibits a binding pH range of 7–9, similar to APBA (3-acetamidophenylboronic acid) . However, its dienyl substituent may reduce binding strength compared to teamed boronate affinity materials (e.g., those with multivalent binding sites), which achieve stronger interactions at neutral pH .

Table 2: Binding Properties of Selected Boronates

Catalytic Hydroboration

The compound’s dienyl group enables efficient hydroboration of challenging substrates like linear carbonates (e.g., dibenzyl carbonate) with yields up to 95%, outperforming aliphatic carbonates (e.g., dimethyl carbonate, 71% yield) . This reactivity is attributed to the electron-rich dienyl moiety stabilizing transition states during boron insertion.

Use in Cross-Couplings

In palladium-catalyzed reactions, this compound serves as a robust partner for carbocyclization, as demonstrated in the synthesis of deuterated malonates (e.g., 1a-d6) . Its performance parallels that of bis(boronate) compounds in sequential C–C bond formations but requires milder conditions due to its monofunctional nature .

Industrial and Biomedical Relevance

- Electrolyte Additives : Unlike fluorinated boronates (e.g., in Lee et al. ), this compound is less suited for lithium-ion batteries due to its lower electrochemical stability but finds niche use in organic electrolytes requiring moderate conductivity.

- Glycomics and Proteomics : While less selective than advanced boronate affinity materials , its moderate binding at physiological pH makes it a candidate for preliminary separations of glycoproteins or nucleosides.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of dimethyl (3-methylbuta-1,2-dien-1-yl)boronate, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic addition of boronates to propargyl electrophiles or transition-metal-catalyzed coupling. Key parameters include solvent polarity (e.g., THF vs. DCM), temperature control (0–25°C to prevent allene isomerization), and stoichiometric ratios of reagents (e.g., 1.2:1 boronate:propargyl halide). Purification via column chromatography with silica gel modified with triethylamine minimizes boronate hydrolysis .

Q. Which analytical techniques are most effective for characterizing the structural integrity and stability of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies boron coordination (δ ~30 ppm for trigonal planar geometry), while and NMR confirm allene regiochemistry and methyl group environments.

- GC-MS : Monitors thermal stability; decomposition above 80°C indicates susceptibility to retro-allene reactions.

- FT-IR : C=C stretching (~1950 cm) and B-O vibrations (~1320 cm) confirm functional group retention .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the use of this compound in asymmetric catalysis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states to predict enantioselectivity. For example, simulating the allylboration of aldehydes reveals steric effects from the allene substituents. Machine learning (ML) algorithms trained on reaction databases can propose optimal ligands (e.g., chiral phosphines) and solvent systems (e.g., toluene for low polarity) to maximize enantiomeric excess (ee) .

Q. What experimental design strategies resolve contradictions in mechanistic data for its role in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Factorial Design : Vary Pd catalyst loading (0.5–5 mol%), base strength (KCO vs. CsCO), and solvent polarity to isolate rate-determining steps (e.g., oxidative addition vs. transmetallation).

- Isotopic Labeling : Use -enriched boronate to track boron transfer via MS analysis.

- In Situ Spectroscopy : Raman or NMR monitors intermediate formation (e.g., Pd-B species), resolving whether boronate decomposition or catalyst poisoning causes yield disparities .

Q. How do orthogonal optimization techniques improve the scalability of reactions involving this boronate in multi-step syntheses?

- Methodological Answer :

- Taguchi Orthogonal Arrays : Optimize temperature, catalyst, and solvent simultaneously. For instance, a array identifies dimethylacetamide (DMA) as optimal for suppressing side reactions in allylation steps.

- Response Surface Methodology (RSM) : Models interactions between variables (e.g., reaction time and boronate concentration) to maximize yield while minimizing byproducts like boroxine formation .

Q. What hybrid computational-experimental frameworks address discrepancies in its reactivity under varying atmospheric conditions (e.g., moisture sensitivity)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict water diffusion rates into reaction mixtures, guiding inert atmosphere requirements (e.g., N vs. glovebox).

- Controlled Humidity Experiments : Use gravimetric analysis to correlate boronate hydrolysis rates with %RH (relative humidity). Data feeds back into computational models to refine protective group strategies (e.g., silyl ethers for hydroxyl-containing substrates) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the electrophilic vs. nucleophilic behavior of this compound in C–B bond activation?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) Studies : Compare for protodeboronation vs. transmetallation to distinguish mechanisms. A KIE >1 suggests electrophilic activation (B–C bond cleavage), while KIE ≈1 implicates nucleophilic pathways.

- X-ray Absorption Spectroscopy (XAS) : Probe boron coordination geometry during reaction progress to identify intermediates (e.g., tetrahedral borate vs. trigonal planar boronate) .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.